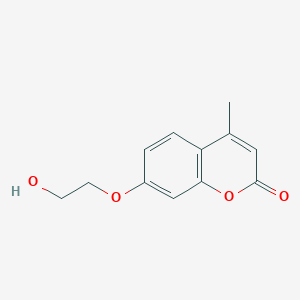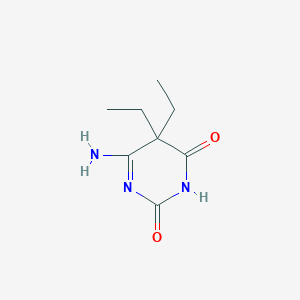
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione, also known as ADEPD or Pyrimethamine, is a synthetic compound that belongs to the class of antifolate drugs. This compound is used as a treatment for protozoal infections, such as toxoplasmosis and malaria. It works by inhibiting the synthesis of folic acid, which is essential for the growth and proliferation of these parasites. The aim of
作用机制
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of folic acid. Folic acid is required for the synthesis of DNA and RNA, as well as for the metabolism of amino acids. By inhibiting DHFR, 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione disrupts the synthesis of folic acid, leading to the death of the parasite.
生化和生理效应
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been shown to have low toxicity in humans, with a relatively narrow therapeutic index. It is primarily metabolized in the liver and excreted in the urine. 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been shown to have an inhibitory effect on the proliferation of cancer cells, particularly in the treatment of leukemia and lymphoma. However, its use in cancer therapy is limited due to its toxicity and the development of drug resistance.
实验室实验的优点和局限性
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is a widely used antiprotozoal drug that has been extensively studied in both in vitro and in vivo experiments. Its mechanism of action is well understood, and it has been shown to be effective against a range of protozoal infections. However, its use in lab experiments is limited by its toxicity and the development of drug resistance. In addition, the synthesis of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the study of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione. One area of research is the development of new analogs of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione that are more potent and less toxic. Another area of research is the identification of new targets for antiprotozoal drugs, particularly in the treatment of malaria and toxoplasmosis. In addition, the use of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione in combination with other antimalarial drugs is an area of active research, as it may help to prevent the development of drug resistance. Finally, the development of new methods for the synthesis of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is an area of ongoing research, as it may help to reduce the cost and increase the availability of this important drug.
Conclusion:
In conclusion, 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is a synthetic compound that is widely used as an antiprotozoal drug for the treatment of malaria and toxoplasmosis. Its mechanism of action is well understood, and it has been extensively studied in both in vitro and in vivo experiments. However, its use is limited by its toxicity and the development of drug resistance. Future research is needed to develop new analogs of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione, identify new targets for antiprotozoal drugs, and improve the synthesis of this important drug.
合成方法
The synthesis of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione involves the condensation of 2,4,5-trichloropyrimidine with diethyl malonate, followed by amination with ammonia. The resulting product is then treated with hydrazine hydrate to form the hydrazide intermediate, which is further reacted with acetic anhydride to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione.
科学研究应用
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been extensively studied for its antiprotozoal activity, particularly in the treatment of malaria and toxoplasmosis. It has been shown to be effective against both the asexual and sexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has also been used in combination with other antimalarial drugs to prevent the development of drug resistance. In addition, 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been shown to be effective against Toxoplasma gondii, the parasite responsible for toxoplasmosis, a disease that affects the central nervous system.
属性
CAS 编号 |
58042-95-8 |
|---|---|
产品名称 |
6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione |
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC 名称 |
6-amino-5,5-diethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-3-8(4-2)5(9)10-7(13)11-6(8)12/h3-4H2,1-2H3,(H3,9,10,11,12,13) |
InChI 键 |
SSNMPSGFZBQHKA-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC(=O)NC1=O)N)CC |
规范 SMILES |
CCC1(C(=NC(=O)NC1=O)N)CC |
其他 CAS 编号 |
58042-95-8 |
溶解度 |
0.04 M |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



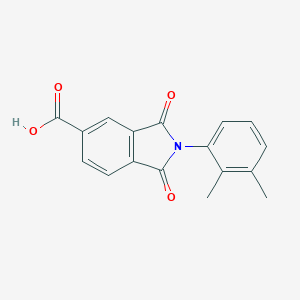
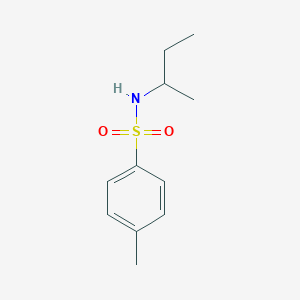
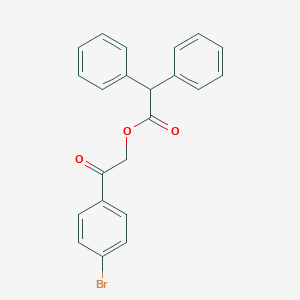
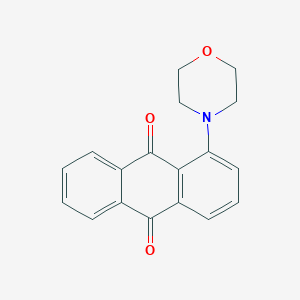
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)

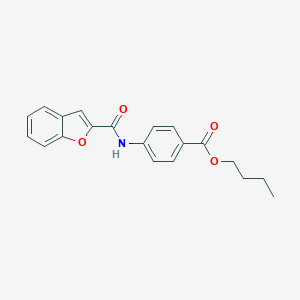
![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)


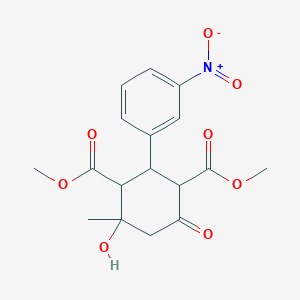
![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)
